Structural Basis of Benfluron Hydrochloride Binding to Rev Recognition Element (RRE) Subdomain IIB
Benfluron hydrochloride (a benzo[c]fluorenone derivative) exhibits precise molecular recognition of the HIV-1 Rev Response Element (RRE), particularly subdomain IIB, which serves as the primary high-affinity binding site for the viral Rev protein. Biophysical characterization through fluorescence binding assays reveals that benfluron binds RRE subdomain IIB with a dissociation constant (K~d~) of 4.83 µM [1] [6]. This binding affinity is significantly stronger than that observed for simplified analogs lacking key structural components (e.g., fluorenone analog 1 exhibits 9.5-fold weaker binding with K~d~=45.6 µM) [1].
The structural specificity of this interaction is attributed to benfluron's extended aromatic surface and specific functional groups. The molecule's benzo[c]fluorenone core provides a rigid, planar polycyclic system enabling π-stacking interactions with nucleobases in the RNA major groove. Crucially, the cyclopentanone ring fused to the fluorenone system contributes significantly to binding energy, likely through hydrogen bonding or dipole interactions with phosphate backbone residues. Molecular modeling suggests benfluron occupies the same hydrophobic pocket on stem-loop IIB that normally accommodates Rev's arginine-rich motif (ARM), particularly disrupting interactions with critical guanine residues (e.g., G46, G47) [1] [9]. The N,N-dimethylaminoethoxy chain extends into the minor groove, with its protonated amine forming electrostatic interactions with RNA phosphates, further stabilizing the complex [1] [6].
Table 1: Impact of Benfluron Structural Moieties on RRE Subdomain IIB Binding Affinity
Structural Feature | Representative Analog | K~d~ (µM) | Binding Affinity vs. Benfluron |
---|
Intact Benzo[c]fluorenone + Cyclopentanone | Benfluron | 4.83 ± 0.41 | Reference (1x) |
Lacking Benzo[c] ring | Compound 1 | 45.6 ± 3.2 | ~9.5-fold weaker |
Lacking Benzo[c] + Cyclopentanone | Compound 2 | >100 | >20-fold weaker |
Lacking Carbonyl Group | Compound 3 | >100 | >20-fold weaker |
Naphthalene Core (Retains Benzo[c]) | Compound 5 | 32.1 ± 2.8 | ~6.6-fold weaker |
Competitive Inhibition of RRE-Rev Ribonucleoprotein Complex Formation
Benfluron hydrochloride functions as a competitive inhibitor that sterically blocks Rev binding to its cognate RNA element. Electrophoretic Mobility Shift Assays (EMSAs) demonstrate benfluron disrupts formation of the functional RRE-Rev ribonucleoprotein complex with an IC~50~ of <10 µM for full-length RRE [1] [6]. This inhibition is concentration-dependent, achieving >50% complex suppression at 10 µM and near-complete inhibition at 50 µM [1]. The mechanism involves benfluron's preferential occupancy of the high-affinity Site 1 on subdomain IIB, preventing the initial Rev monomer binding event essential for subsequent oligomerization [7] [9].
Rev assembly on the RRE follows a cooperative multimerization process, typically requiring 4-8 Rev monomers per RRE molecule for nuclear export competence [4] [7]. Benfluron binding alters RRE conformation, reducing accessibility of secondary Rev-binding sites. This is evidenced by altered migration patterns in EMSA gels showing diminished higher-order complexes at pharmacologically relevant concentrations [1] [6]. Kinetic studies using surface plasmon resonance (SPR) reveal benfluron reduces Rev-RRE association rates (k~on~) by 8-fold while accelerating dissociation (k~off~) by 3-fold, effectively destabilizing the complex [7].
Importantly, benfluron's inhibitory profile shows RNA selectivity – it effectively targets HIV-1 RRE but exhibits minimal binding to cellular export elements like the constitutive transport element (CTE) of type D retroviruses [6]. This specificity underlies its favorable antiviral index and distinguishes it from broad-spectrum RNA-binding agents.
Impact of Benzo[c]Fluorenone Scaffold on Viral RNA Export Suppression
The benzo[c]fluorenone chemical scaffold is indispensable for benfluron's antiviral efficacy against HIV-1. Structure-activity relationship (SAR) studies with six designed analogs reveal that modifications diminishing planarity or ring fusion markedly impair biological activity [1]:
Ring System Dependence: Removal of the benzo[c] ring (converting to fluorenone, analog 1) reduces antiviral potency (EC~50~) by >10-fold in MT-2 cells and abolishes RRE-Rev inhibitory capacity below 50 µM. Similarly, naphthalene-based analogs (4-6) lacking the fused tricyclic system show substantially diminished activity despite retaining some RNA-binding capacity [1].
Carbonyl and Cyclopentanone Requirement: Reduction of the C9 carbonyl to hydroxyl (analog 3) or deletion of the cyclopentanone ring (analog 2) virtually eliminates antiviral activity (EC~50~ >50 µM) and RRE binding (K~d~ >100 µM). The cyclopentanone ring contributes ~30-fold enhancement in RRE affinity compared to unsubstituted naphthalene systems [1].
Functional Consequences on RNA Export: Intact benfluron suppresses nuclear export of unspliced (US) and singly spliced (SS) HIV-1 transcripts by >80% at 1 µM, as quantified by RT-PCR of cytoplasmic fractions. This directly correlates with reduced production of viral structural proteins (Gag p24, Env gp120). Analogs lacking the benzo[c] ring or cyclopentanone show <20% export inhibition at equivalent concentrations [1] [6].
The scaffold's optimal three-dimensional topography enables simultaneous interactions with multiple RRE nucleotides while resisting nuclease degradation. Molecular dynamics simulations indicate the benzo[c] extension increases contact surface area by 40% compared to fluorenone, explaining its superior affinity and inhibition [1]. The scaffold's moderate lipophilicity (logP ~3.5) facilitates nuclear membrane penetration, enabling access to the site of RRE-Rev interaction [6].
Table 2: Antiviral Efficacy and Export Inhibition of Benfluron vs. Structural Analogs
Compound | Core Structure | RRE-Rev IC~50~ (µM) | HIV-1 EC~50~ (µM) | US/SS RNA Export Inhibition at 1µM (%) |
---|
Benfluron | Benzo[c]fluorenone + cyclopentanone | 8.2 ± 0.9 | 0.83 ± 0.07 | 82.5 ± 4.3 |
Compound 1 | Fluorenone (no benzo[c]) | >50 | 12.5 ± 1.2 | 18.7 ± 3.1 |
Compound 2 | Diphenyl ether (no rings) | >50 | >50 | <5 |
Compound 5 | Naphthalene (retains benzo[c]) | 29.4 ± 2.5 | 18.3 ± 1.7 | 35.6 ± 4.8 |
Transcriptional Inhibition of HIV-1 Replication via Epigenetic Modulation
Beyond post-transcriptional export inhibition, benfluron hydrochloride exhibits dual antiviral functionality by suppressing HIV-1 transcriptional initiation. Global transcriptomic analysis of benfluron-treated HIV-1-infected cells reveals downregulation of viral Tat-dependent transcription by 65-70% at 5 µM [1] [3]. This occurs through epigenetic modifications at the HIV-1 Long Terminal Repeat (LTR) promoter:
- Histone Deacetylase (HDAC) Activation: Benfluron treatment increases HDAC1/2 recruitment to the HIV-1 LTR by 3.8-fold, measured by chromatin immunoprecipitation (ChIP). This promotes histone H3 deacetylation (H3K9/K14), creating a transcriptionally repressive chromatin environment [3].
- Methyltransferase Modulation: Benfluron upregulates the histone methyltransferase SUV39H1, elevating repressive H3K9me3 marks at nucleosome nuc-1 positioning (+1 to +155 relative to transcription start site). This epigenetic signature impedes RNA polymerase II recruitment [3] [8].
- Transcription Factor Interference: Benfluron reduces NF-κB p65 phosphorylation and nuclear translocation, diminishing its binding to κB enhancer elements in the LTR. Additionally, it disrupts SP1-Tat cooperative interactions, reducing transactivation potential [1] [3].